1,4-Dihydropurine-6-thione;hydrate
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Overview
Description
1,4-Dihydropurine-6-thione;hydrate, also known as 6-mercaptopurine monohydrate, is a thiopurine derivative. It is a sulfur-containing analog of hypoxanthine and is widely used in the medical field, particularly in the treatment of leukemia and other cancers. The compound has a molecular formula of C5H6N4OS and a molecular weight of 170.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dihydropurine-6-thione;hydrate can be synthesized through several methods. One common method involves the reaction of 6-chloropurine with thiourea in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydropurine-6-thione;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the compound under basic conditions.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted purine derivatives.
Scientific Research Applications
1,4-Dihydropurine-6-thione;hydrate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other purine derivatives.
Biology: Studied for its role in nucleic acid metabolism and enzyme inhibition.
Medicine: Widely used in the treatment of leukemia and other cancers due to its ability to inhibit DNA synthesis.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development
Mechanism of Action
The compound exerts its effects by inhibiting purine metabolism. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is converted to 6-thioguanilyic acid (TGMP). This inhibits DNA and RNA synthesis, leading to cell death, particularly in rapidly dividing cells such as cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-Thioguanine: Another thiopurine used in cancer treatment.
Allopurinol: A xanthine oxidase inhibitor used to treat gout.
Azathioprine: An immunosuppressive drug that is metabolized to 6-mercaptopurine
Uniqueness
1,4-Dihydropurine-6-thione;hydrate is unique due to its specific mechanism of action and its effectiveness in treating certain types of leukemia. Its ability to inhibit purine metabolism makes it a valuable tool in both research and clinical settings .
Properties
Molecular Formula |
C5H6N4OS |
---|---|
Molecular Weight |
170.20 g/mol |
IUPAC Name |
1,4-dihydropurine-6-thione;hydrate |
InChI |
InChI=1S/C5H4N4S.H2O/c10-5-3-4(7-1-6-3)8-2-9-5;/h1-2,4H,(H,8,9,10);1H2 |
InChI Key |
FCXVLCFZSMAXBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2C(=NC=N2)C(=S)N1.O |
Origin of Product |
United States |
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